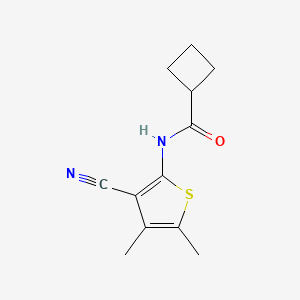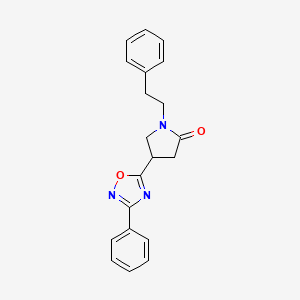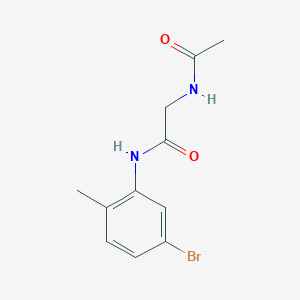
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide, also known as CTB, is a small molecule that has gained attention in the scientific research community due to its potential therapeutic applications. This molecule has been studied extensively for its ability to modulate the activity of certain proteins, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide is not fully understood, but it is thought to involve the modulation of protein activity through the inhibition of certain enzymes. Specifically, N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in a variety of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide are complex and varied. In addition to its effects on protein activity, N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide has also been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential therapeutic applications in a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide is its relatively simple synthesis method, which makes it accessible to researchers studying its potential therapeutic applications. However, one limitation of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide. One area of interest is the development of new drugs based on the structure of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide. Another area of interest is the further investigation of its potential therapeutic applications in a variety of diseases. Additionally, research on the mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide may reveal new insights into the fundamental processes that govern protein activity in cells.
Synthesemethoden
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide involves a series of chemical reactions that begin with the preparation of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid. This acid is then converted to its corresponding acid chloride, which is subsequently reacted with cyclobutylamine to form the final product, N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide has been shown to have a variety of potential therapeutic applications, including the treatment of cancer, Alzheimer's disease, and neurodegenerative disorders. In cancer research, N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide has been found to inhibit the growth of certain tumor cells by modulating the activity of specific proteins. In Alzheimer's disease research, N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide has been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-8(2)16-12(10(7)6-13)14-11(15)9-4-3-5-9/h9H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXIBBMELQDLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7558280.png)
![1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558303.png)
![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)

